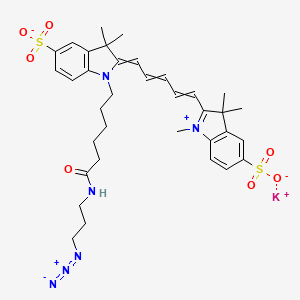

Sulfo-Cyanine5 azide

Beschreibung

Eigenschaften

Molekularformel |

C35H43KN6O7S2 |

|---|---|

Molekulargewicht |

763.0 g/mol |

IUPAC-Name |

potassium;1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate |

InChI |

InChI=1S/C35H44N6O7S2.K/c1-34(2)27-23-25(49(43,44)45)16-18-29(27)40(5)31(34)13-8-6-9-14-32-35(3,4)28-24-26(50(46,47)48)17-19-30(28)41(32)22-11-7-10-15-33(42)37-20-12-21-38-39-36;/h6,8-9,13-14,16-19,23-24H,7,10-12,15,20-22H2,1-5H3,(H2-,37,42,43,44,45,46,47,48);/q;+1/p-1 |

InChI-Schlüssel |

OUOBEWSMOOZRDW-UHFFFAOYSA-M |

Kanonische SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)NCCCN=[N+]=[N-])C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Sulfo-Cyanine5 Azide: A Comprehensive Technical Guide for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cyanine5 (Sulfo-Cy5) Azide (B81097) is a water-soluble, far-red fluorescent dye that has become an indispensable tool in biological and biomedical research. Its core utility lies in the azide functional group, which allows for its covalent attachment to other molecules via "click chemistry." This high efficiency and specificity of conjugation, combined with the dye's favorable photophysical properties, make it a premier choice for labeling and detecting a wide array of biomolecules, including proteins, nucleic acids, and antibodies.

The inclusion of sulfonate groups in its structure significantly enhances its water solubility, a critical feature for bioconjugation reactions in aqueous environments, as it minimizes the need for organic co-solvents that can be detrimental to delicate proteins.[1] Furthermore, the sulfonated nature of the dye helps to reduce the fluorescence quenching that can occur from dye-dye interactions.[1] Emitting in the far-red spectrum, Sulfo-Cy5 Azide benefits from the low autofluorescence of biological samples in this region, leading to a high signal-to-noise ratio in imaging applications. Its applications are extensive, ranging from fluorescence microscopy and flow cytometry to in vivo imaging and various bioconjugation assays.[2]

Chemical Structure

The chemical structure of Sulfo-Cyanine5 Azide is characterized by a polymethine chain linking two indolenine rings, with an azide-functionalized linker attached to one of the nitrogen atoms of the indolenine core. The presence of sulfonate groups on the aromatic rings imparts its hydrophilicity.

Systematic Name: 1-(6-((3-azidopropyl)amino)-6-oxohexyl)-2-((1E,3E)-5-((E)-3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indolin-2-ylidene)penta-1,3-dien-1-yl)-3,3-dimethyl-3H-indol-1-ium-5-sulfonate

Molecular Formula: C₃₇H₄₈N₆O₁₀S₃[3][4]

Chemical Structure Diagram:

(Note: This is a representative image of the chemical structure. Variations in the linker may exist between different commercial suppliers.)

(Note: This is a representative image of the chemical structure. Variations in the linker may exist between different commercial suppliers.)

Physicochemical and Spectroscopic Properties

The quantitative properties of Sulfo-Cyanine5 Azide are summarized in the table below. It is important to note that slight variations in molecular weight and spectroscopic data may exist between different suppliers, often due to the presence of different salt forms (e.g., free acid, sodium salt, potassium salt).

| Property | Value | References |

| Molecular Weight | 833.01 g/mol (free acid) | [3][4] |

| Appearance | Dark blue powder/crystals | [5] |

| Solubility | High solubility in water, DMSO, DMF | [1][3] |

| Excitation Maximum (λabs) | 646 - 648 nm | [1] |

| Emission Maximum (λem) | 662 - 671 nm | [1] |

| Molar Extinction Coefficient (ε) | ~250,000 - 271,000 M⁻¹cm⁻¹ | [1] |

| Fluorescence Quantum Yield (Φ) | ~0.2 | [5] |

| Purity | ≥90-95% (HPLC) | [3][6] |

Experimental Protocols: Biomolecule Labeling via Click Chemistry

Sulfo-Cyanine5 Azide is primarily utilized in click chemistry reactions for the labeling of biomolecules. This can be achieved through two main pathways: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This method involves the reaction of the azide group on the Sulfo-Cy5 dye with a terminal alkyne-modified biomolecule in the presence of a copper(I) catalyst.

Materials:

-

Alkyne-modified biomolecule (e.g., protein, oligonucleotide) in a suitable buffer (amine-free, e.g., PBS)

-

Sulfo-Cyanine5 Azide

-

Anhydrous DMSO or DMF

-

Copper(II) sulfate (B86663) (CuSO₄) solution

-

Reducing agent (e.g., sodium ascorbate) solution, freshly prepared

-

Copper(I)-stabilizing ligand (e.g., THPTA or TBTA)

-

Degassing equipment (e.g., nitrogen or argon gas)

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Protocol for Labeling an Alkyne-Modified Protein:

-

Preparation of Stock Solutions:

-

Dissolve the alkyne-modified protein in an appropriate buffer to a concentration of 1-10 mg/mL.

-

Prepare a 10 mM stock solution of Sulfo-Cyanine5 Azide in anhydrous DMSO or DMF.

-

Prepare a 50 mM stock solution of sodium ascorbate (B8700270) in deionized water. This solution should be made fresh for each experiment.

-

Prepare a stock solution of the copper catalyst, for instance, by pre-mixing CuSO₄ and a ligand like THPTA.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the alkyne-modified protein solution.

-

Add the Sulfo-Cyanine5 Azide stock solution to achieve a desired molar excess over the protein (typically 3-10 fold excess).

-

Add the copper(I)-stabilizing ligand solution.

-

Gently mix the components.

-

-

Initiation of the Reaction:

-

Degas the reaction mixture by bubbling with an inert gas like argon or nitrogen for a few minutes to remove oxygen, which can oxidize the copper(I) catalyst.

-

Add the freshly prepared sodium ascorbate solution to reduce Cu(II) to the active Cu(I) state.

-

Add the CuSO₄ solution.

-

Flush the headspace of the tube with the inert gas and cap it tightly.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-4 hours or overnight, protected from light. Gentle mixing during incubation can improve efficiency.

-

-

Purification:

-

Remove the unreacted dye and other small molecules from the labeled protein conjugate using size-exclusion chromatography (e.g., a spin column) or dialysis.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry method that is particularly useful for labeling in living systems where copper toxicity is a concern. This reaction utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) modified biomolecule, which reacts spontaneously with the azide group of the Sulfo-Cy5 dye.

Materials:

-

Strained cyclooctyne-modified biomolecule (e.g., DBCO-protein)

-

Sulfo-Cyanine5 Azide

-

Anhydrous DMSO or DMF

-

Reaction buffer (e.g., PBS)

-

Purification system

Protocol for Labeling a DBCO-Modified Protein:

-

Preparation of Solutions:

-

Dissolve the DBCO-modified protein in the desired reaction buffer.

-

Prepare a 10 mM stock solution of Sulfo-Cyanine5 Azide in anhydrous DMSO or DMF.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the DBCO-modified protein solution and the Sulfo-Cyanine5 Azide stock solution. A molar excess of the dye (typically 2-5 fold) is recommended.

-

-

Incubation:

-

Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours, protected from light. The reaction time may need optimization depending on the specific reactants.

-

-

Purification:

-

Purify the labeled protein conjugate from the excess dye using size-exclusion chromatography or dialysis as described for the CuAAC protocol.

-

Visualizations

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow.

References

Sulfo-Cyanine5 Azide: A Technical Guide to a Versatile Fluorophore for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Sulfo-Cyanine5 (Sulfo-Cy5) azide (B81097) is a water-soluble, bright, far-red fluorescent dye that has become an indispensable tool in biological research and drug development.[1] Its key features—high water solubility, intense fluorescence, and a reactive azide group—make it exceptionally well-suited for labeling biomolecules through "click chemistry."[2][3] This guide provides an in-depth overview of its spectral properties, experimental protocols for its use, and the underlying principles of its application.

The dye's excitation and emission spectra are ideally suited for the 633 nm or 647 nm laser lines commonly found on flow cytometers, fluorescence microscopes, and other analytical instruments.[1] A significant advantage of using far-red dyes like Sulfo-Cy5 is the low autofluorescence of most biological specimens in this spectral region, leading to a higher signal-to-noise ratio.[1] The presence of sulfonate groups enhances its water solubility, allowing labeling reactions to be performed in purely aqueous conditions, which is crucial for maintaining the native conformation of delicate proteins.[2][4]

Core Spectroscopic and Physicochemical Properties

The performance of a fluorophore is defined by its photophysical characteristics. Sulfo-Cyanine5 azide exhibits a high molar extinction coefficient and a respectable quantum yield, contributing to its bright fluorescence.[] The key quantitative data for this dye are summarized below.

| Property | Value | Source(s) |

| Excitation Maximum (λex) | 646 - 648 nm | [1][2][6][7] |

| Emission Maximum (λem) | 662 - 671 nm | [1][2][6][7] |

| Molar Extinction Coefficient (ε) | ~250,000 - 271,000 M-1cm-1 | [1][2][6][7] |

| Fluorescence Quantum Yield (Φ) | 0.28 | [2][6] |

| Recommended Laser Lines | 633 nm, 647 nm | [1] |

| Solubility | High in water, DMSO, DMF | [1][7] |

Applications in Bioconjugation via Click Chemistry

Sulfo-Cy5 azide is primarily used as a labeling reagent in click chemistry reactions.[8] This family of reactions is known for being highly efficient, specific, and biocompatible.[9] The azide group on the dye can react with an alkyne-functionalized biomolecule to form a stable triazole linkage.[1] This reaction can be performed in two main ways:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common form of click chemistry, where a copper(I) catalyst is used to dramatically accelerate the reaction between a terminal alkyne and an azide.[9] It is highly efficient and can be performed in aqueous buffers.[9]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This "copper-free" click reaction utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) instead of a terminal alkyne.[8] The ring strain in the cyclooctyne is sufficient to drive the reaction forward without the need for a catalyst, which can be advantageous for live-cell labeling where copper toxicity is a concern.[1][8]

This versatility allows for the precise, site-specific labeling of a wide range of biomolecules, including proteins, nucleic acids, and small molecules, that have been metabolically, enzymatically, or chemically modified to contain an alkyne group.[10]

Caption: Logical workflow for labeling a biomolecule using Sulfo-Cy5 azide.

Experimental Protocols

The following are generalized protocols for labeling alkyne-modified biomolecules with Sulfo-Cy5 azide. Optimization is often necessary for specific applications.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is adapted for labeling alkyne-modified oligonucleotides or proteins in an aqueous solution.[10][11][12]

Materials:

-

Alkyne-modified biomolecule (e.g., protein, DNA)

-

Sulfo-Cy5 azide

-

Copper Catalyst Stock: 20 mM CuSO₄ in water and 100 mM THPTA (or TBTA) ligand in water/DMSO.

-

Reducing Agent Stock: Freshly prepared 100 mM Sodium Ascorbate (B8700270) in water.

-

Reaction Buffer: Phosphate-buffered saline (PBS) or Tris buffer, pH 7.0–8.0.[11]

Procedure:

-

Prepare Biomolecule: Dissolve the alkyne-modified biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL for proteins or 20-200 µM for oligonucleotides.[10]

-

Prepare Catalyst Premix: A few minutes before initiating the reaction, mix the CuSO₄ and THPTA ligand solutions in a 1:2 or 1:5 ratio (e.g., 10 µL of 20 mM CuSO₄ and 20 µL of 100 mM THPTA).[12]

-

Reaction Assembly: In a microcentrifuge tube, combine the reagents in the following order:

-

Alkyne-biomolecule solution.

-

Sulfo-Cy5 azide (add to a final concentration of 4-50 times the molar concentration of the biomolecule).[12]

-

Catalyst premix (add to a final concentration of 1-2 mM Cu²⁺).

-

-

Initiate Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM to initiate the reaction by reducing Cu(II) to the active Cu(I) state.[11][12] Mix gently but thoroughly.

-

Incubation: Protect the reaction from light and incubate at room temperature for 30-90 minutes.[11]

-

Purification: Remove excess dye and catalyst components. For proteins, use a spin desalting column (e.g., Sephadex G-25).[13] For oligonucleotides, purification can be achieved via ethanol (B145695) precipitation.[10]

Caption: Experimental workflow for CuAAC (copper-catalyzed) labeling.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is ideal for systems where copper may be cytotoxic, such as live-cell imaging. It requires the biomolecule to be modified with a strained alkyne (e.g., DBCO, BCN).[8]

Materials:

-

Strained alkyne-modified biomolecule (e.g., DBCO-protein)

-

Sulfo-Cy5 azide

-

Reaction Buffer: PBS or other biocompatible buffer, pH 7.4

Procedure:

-

Prepare Biomolecule: Prepare the strained alkyne-modified biomolecule in the desired reaction buffer.

-

Prepare Dye: Dissolve Sulfo-Cy5 azide in the same buffer or DMSO.

-

Reaction Assembly: Mix the strained alkyne-biomolecule with a molar excess of Sulfo-Cy5 azide (typically 2-10 equivalents). The optimal ratio should be determined empirically.

-

Incubation: Incubate the reaction at room temperature or 37°C. Reaction times are typically longer than CuAAC, ranging from 1 to 12 hours, depending on the reactivity of the strained alkyne. Protect the reaction from light.

-

Purification: If necessary, remove unreacted dye using size-exclusion chromatography, dialysis, or a spin desalting column appropriate for the size of the biomolecule.[14] For cell-based labeling, washing the cells with fresh media or buffer is often sufficient.[11]

Conclusion

Sulfo-Cyanine5 azide is a powerful and versatile fluorescent probe for the specific labeling of biomolecules. Its excellent water solubility, bright far-red fluorescence, and compatibility with robust click chemistry protocols make it a superior choice for a wide array of applications in molecular biology, diagnostics, and therapeutic development. By understanding its core properties and the methodologies for its use, researchers can effectively harness its capabilities to visualize and track biological processes with high precision and sensitivity.

References

- 1. Sulfo Cy5 Azide | AxisPharm [axispharm.com]

- 2. apexbt.com [apexbt.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. ibiantech.com [ibiantech.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. Sulfo-Cy5-Azide, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Click Chemistry [organic-chemistry.org]

- 10. lumiprobe.com [lumiprobe.com]

- 11. cy3-alkyne.com [cy3-alkyne.com]

- 12. confluore.com [confluore.com]

- 13. researchgate.net [researchgate.net]

- 14. docs.aatbio.com [docs.aatbio.com]

Sulfo-Cyanine5 Azide: A Technical Guide to Quantum Yield and Photostability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core photophysical properties of Sulfo-Cyanine5 azide (B81097), a water-soluble, far-red fluorescent probe. Key focus is placed on its fluorescence quantum yield and photostability, critical parameters for quantitative imaging and sensing applications. Detailed experimental protocols for the characterization of these properties are provided, alongside visualizations of common experimental workflows.

Core Photophysical Properties of Sulfo-Cyanine5 Azide

Sulfo-Cyanine5 (Sulfo-Cy5) azide is a bright and highly water-soluble fluorescent dye belonging to the cyanine (B1664457) family.[1][2] Its excitation and emission maxima are ideally suited for the 633 nm or 647 nm laser lines, a spectral region where the autofluorescence of biological specimens is notably low.[3] The presence of sulfonate groups enhances its water solubility, making it particularly suitable for labeling biomolecules like proteins and peptides in aqueous conditions without the need for organic co-solvents.[2] This hydrophilicity also helps to reduce fluorescence quenching that can arise from dye-dye interactions.[2] The azide functional group allows for its covalent attachment to biomolecules via "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted alkyne-azide cycloaddition (SPAAC).[3][4]

Quantitative Data Summary

The following table summarizes the key quantitative spectral properties of Sulfo-Cyanine5 azide, compiled from various suppliers.

| Property | Value | Source |

| Excitation Maximum (λ_abs_) | 646 - 648 nm | [3][5][6] |

| Emission Maximum (λ_em_) | 662 - 671 nm | [3][5][6][7] |

| Molar Extinction Coefficient (ε) | 250,000 - 271,000 M⁻¹cm⁻¹ | [3][5][6][7] |

| Fluorescence Quantum Yield (Φ_f_) | 0.2 - 0.28 | [1][2][5][6] |

| Purity | ≥ 90 - 95% | [3][6][7] |

Photostability

Experimental Protocols

Measurement of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield (Φ_f_) is a measure of the efficiency of fluorescence, defined as the ratio of photons emitted to photons absorbed. The comparative method, using a well-characterized standard, is a common and reliable approach.[10]

Materials and Instrumentation:

-

Sulfo-Cyanine5 azide

-

A standard fluorophore with a known quantum yield in the far-red region (e.g., Nile Blue in methanol, Φ_f_ = 0.27).[11]

-

Spectroscopic grade solvent (e.g., phosphate-buffered saline, methanol).

-

UV-Vis spectrophotometer.

-

Spectrofluorometer with a corrected emission spectrum.[12]

-

1 cm path length quartz cuvettes.

Procedure:

-

Solution Preparation:

-

Prepare stock solutions of both Sulfo-Cyanine5 azide and the standard in the same solvent.

-

From the stock solutions, prepare a series of at least five dilutions for both the test sample and the standard. The concentrations should be selected to yield absorbance values between 0.01 and 0.1 at the excitation wavelength to minimize inner filter effects.[10][12]

-

-

Absorbance Measurement:

-

Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the test sample and the standard.

-

Note the absorbance value at the chosen excitation wavelength. This wavelength should be one where both the sample and the standard absorb light.[12]

-

-

Fluorescence Measurement:

-

Set the spectrofluorometer to the same excitation wavelength used for the absorbance measurements.

-

Record the fluorescence emission spectrum for each dilution of the test sample and the standard, ensuring the entire emission band is captured.[12] Keep instrumental parameters (e.g., slit widths) constant for all measurements.

-

-

Data Analysis:

-

For each recorded emission spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).

-

For both the test sample and the standard, plot the integrated fluorescence intensity (y-axis) versus absorbance (x-axis).

-

Perform a linear regression for both datasets to determine the slope (gradient) of the lines.[12]

-

The quantum yield of the Sulfo-Cyanine5 azide (Φ_f_sample_) can be calculated using the following equation:[12]

Φ_f_sample_ = Φ_f_std_ * (Grad_sample_ / Grad_std_) * (η_sample_² / η_std_²)

Where:

-

Φ_f_std_ is the quantum yield of the standard.

-

Grad_sample_ and Grad_std_ are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

-

η_sample_ and η_std_ are the refractive indices of the solvents used for the sample and standard, respectively (if the same solvent is used, this term is 1).

-

-

Measurement of Photostability (Photobleaching Half-Life)

Photobleaching half-life (t_1/2_) is the time required for the fluorescence intensity of a probe to decrease to 50% of its initial value under continuous illumination. It provides a practical measure of photostability under specific imaging conditions.[13]

Materials and Instrumentation:

-

Fluorescence microscope (confocal or widefield) with a stable light source (laser or arc lamp).

-

A sensitive camera capable of time-lapse imaging.

-

Samples labeled with Sulfo-Cyanine5 azide (e.g., fixed cells, protein solution).

-

Image analysis software (e.g., ImageJ/FIJI).

Procedure:

-

Sample Preparation: Prepare the Sulfo-Cyanine5 azide-labeled sample on a microscope slide or imaging dish.

-

Microscope Setup:

-

Locate a region of interest (ROI) on the sample.

-

Set the microscope parameters (e.g., excitation intensity, exposure time, gain) to values typical for your intended application. It is advisable to use realistic, low excitation power for more predictive results.[14]

-

-

Time-Lapse Imaging:

-

Acquire a time-lapse series of images of the ROI under continuous illumination. Record images at regular intervals until the fluorescence intensity has significantly decreased.

-

-

Data Analysis:

-

Using image analysis software, define an ROI over the fluorescently labeled area.

-

Measure the mean fluorescence intensity within the ROI for each frame in the time-lapse series.[15]

-

Plot the normalized fluorescence intensity (I/I₀) as a function of time.

-

The time at which the fluorescence intensity reaches 50% of its initial value is the photobleaching half-life.[13][15]

-

Applications and Experimental Workflows

Sulfo-Cyanine5 azide is a key reagent for bioorthogonal labeling through click chemistry. This allows for the specific attachment of the fluorophore to a biomolecule of interest that has been metabolically, enzymatically, or synthetically modified to contain an alkyne group.

Experimental Workflow: Bioorthogonal Labeling via Click Chemistry

The general workflow involves two main steps: introduction of an alkyne group into the target biomolecule, followed by the click reaction with Sulfo-Cyanine5 azide. Two common click chemistry reactions are employed: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Caption: General workflow for labeling biomolecules with Sulfo-Cy5 azide.

Signaling Pathway Visualization: Not Applicable

Sulfo-Cyanine5 azide is a labeling reagent rather than a probe that directly participates in or reports on a specific signaling pathway. Its utility lies in its ability to be conjugated to components of a pathway (e.g., a specific protein or glycan) to enable their visualization and tracking. Therefore, a diagram of a specific signaling pathway is not directly relevant to the core properties of the dye itself. The experimental workflow diagram above more accurately represents its application.

References

- 1. ibiantech.com [ibiantech.com]

- 2. apexbt.com [apexbt.com]

- 3. Sulfo Cy5 Azide | AxisPharm [axispharm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. Sulfo-Cyanine 5 azide (A270291) | Antibodies.com [antibodies.com]

- 7. Sulfo-Cy5-Azide, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]

- 8. Lumiprobe Sulfo-Cyanine5 azide, 5 mg, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. static.horiba.com [static.horiba.com]

- 11. royalsocietypublishing.org [royalsocietypublishing.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. blog.addgene.org [blog.addgene.org]

- 15. benchchem.com [benchchem.com]

Understanding the mechanism of Sulfo-Cyanine5 azide

An In-depth Technical Guide to Sulfo-Cyanine5 Azide (B81097) for Researchers

This guide provides a comprehensive overview of Sulfo-Cyanine5 azide, a water-soluble fluorescent probe, detailing its core mechanism of action, key quantitative data, and practical experimental protocols for its application in advanced biological research.

Core Mechanism of Action

Sulfo-Cyanine5 azide is a premier fluorescent dye engineered for bioorthogonal labeling. Its structure combines three key features: a Cyanine5 (Cy5) core, which is a bright, far-red fluorophore; one or more sulfonate (sulfo) groups that confer high water solubility; and a terminal azide (-N₃) group that serves as a reactive handle for "click chemistry."[1][2][3] The high hydrophilicity imparted by the sulfo groups is particularly advantageous for labeling delicate proteins or nanoparticles in purely aqueous buffers, minimizing the need for organic co-solvents that can cause denaturation.[1][4][5] This also reduces non-specific binding and fluorescence quenching that can arise from dye aggregation.[1][4]

The azide group enables covalent labeling of target biomolecules that have been metabolically, enzymatically, or chemically engineered to contain a complementary alkyne group. This linkage is forged through a highly efficient and specific 1,3-dipolar cycloaddition reaction, which can be performed in two primary ways.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most common method is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[6][7] This reaction joins Sulfo-Cyanine5 azide with a terminal alkyne-modified molecule to form a stable 1,4-disubstituted triazole linkage.[8][9] The reaction is extremely efficient and specific but requires a catalytic amount of cuprous [Cu(I)] ions.[9][] In practice, the catalyst is typically generated in situ from a copper(II) salt like CuSO₄, with the addition of a reducing agent such as sodium ascorbate (B8700270).[11][12] To prevent catalyst oxidation and protect biomolecules from reactive oxygen species, a stabilizing ligand like THPTA or TBTA is often included.[11][12]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications in living cells or organisms where copper toxicity is a concern, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is the preferred method.[13][] This reaction is catalyst-free and relies on the high intrinsic reactivity of a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), that has been incorporated into the target biomolecule.[6][7] The energy stored in the strained ring of the cyclooctyne drives the reaction forward, allowing it to proceed rapidly at physiological temperatures and pH to form a stable triazole.[13][][15] The reaction is bioorthogonal, as neither the azide nor the strained alkyne functional groups interfere with native biological processes.[13][15]

Data Presentation

The photophysical and chemical properties of Sulfo-Cyanine5 azide are summarized below. These values make it spectrally similar to Alexa Fluor® 647 and DyLight® 649 and compatible with standard Cy5 filter sets on most fluorescence instrumentation.[2][5][7]

| Property | Value | Reference(s) |

| Excitation Maximum (λabs) | 646 - 649 nm | [5][7][] |

| Emission Maximum (λem) | 662 - 671 nm | [5][7] |

| Molar Extinction Coefficient (ε) | ~250,000 - 271,000 M-1cm-1 | [5][7][] |

| Fluorescence Quantum Yield (Φ) | ~0.2 - 0.28 | [5][] |

| Molecular Formula | C₃₅H₄₃N₆KO₇S₂ | [5] |

| Molecular Weight | ~762.98 g/mol | [5] |

| Solubility | High in water, DMSO, DMF | [3][7] |

| Storage Conditions | -20°C, desiccated and protected from light | [1][2][4] |

Experimental Protocols

The following are generalized protocols for labeling alkyne-modified biomolecules with Sulfo-Cyanine5 azide. Optimization is recommended for each specific application.

General Protocol for CuAAC Labeling of Proteins

This protocol is a starting point for conjugating Sulfo-Cyanine5 azide to a protein containing a terminal alkyne.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

Sulfo-Cyanine5 azide

-

Catalyst Premix:

-

Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

THPTA ligand stock solution (e.g., 50 mM in water)

-

-

Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

-

Desalting column (e.g., Sephadex G-25) for purification

Methodology:

-

Prepare Solutions: Dissolve the alkyne-modified protein in the reaction buffer to a final concentration of 2-10 mg/mL. Dissolve Sulfo-Cyanine5 azide in water or DMSO to create a 10 mM stock solution.

-

Prepare Catalyst Premix: Just before use, mix the CuSO₄ and THPTA ligand solutions. A 1:5 molar ratio of Cu:ligand is common.[11]

-

Initiate Reaction: a. To your alkyne-protein solution, add Sulfo-Cyanine5 azide stock solution to achieve a 5- to 20-fold molar excess over the protein. b. Add the CuSO₄/THPTA catalyst premix to a final copper concentration of 0.25-1 mM. c. Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.[11]

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

-

Purification: Remove the unreacted dye and catalyst components by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).

-

Characterization: Confirm labeling and determine the degree of substitution (DOS) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~649 nm (for Sulfo-Cy5).

General Protocol for SPAAC Labeling of Live Cells

This protocol describes the labeling of cell surface glycans that have been metabolically engineered to display a strained alkyne (e.g., DBCO).

Materials:

-

Cells cultured with a metabolic precursor (e.g., Ac₄ManN-DBCO)

-

Sulfo-Cyanine5 azide

-

Phosphate-Buffered Saline (PBS) or other imaging-compatible buffer

-

Fluorescence microscope

Methodology:

-

Metabolic Labeling: Culture cells for 24-72 hours in media supplemented with a suitable concentration (e.g., 25-50 µM) of the strained-alkyne sugar analog.

-

Cell Preparation: a. Gently aspirate the culture medium. b. Wash the cells three times with warm PBS or cell culture medium to remove any unincorporated alkyne precursor.

-

SPAAC Reaction: a. Prepare a labeling solution of Sulfo-Cyanine5 azide in a physiologically compatible buffer (e.g., PBS) at a final concentration of 5-25 µM. b. Add the labeling solution to the washed cells. c. Incubate for 30-60 minutes at 37°C, protected from light.

-

Final Wash: Wash the cells three to five times with fresh buffer to remove unreacted dye.

-

Imaging: Image the cells immediately using a fluorescence microscope with appropriate Cy5 filter sets (e.g., Excitation: 620-650 nm, Emission: 660-710 nm).

References

- 1. apexbt.com [apexbt.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. ibiantech.com [ibiantech.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. Sulfo-Cyanine 5 azide (A270291) | Antibodies.com [antibodies.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Sulfo Cy5 Azide | AxisPharm [axispharm.com]

- 8. bioclone.net [bioclone.net]

- 9. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. broadpharm.com [broadpharm.com]

- 13. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 15. benchchem.com [benchchem.com]

Navigating the Aqueous Environment: A Technical Guide to Sulfo-Cyanine5 Azide Solubility

For Immediate Release

This technical guide provides an in-depth analysis of the solubility characteristics of Sulfo-Cyanine5 azide (B81097), a water-soluble fluorescent dye essential for biomolecule labeling through click chemistry. Addressed to researchers, scientists, and professionals in drug development, this document outlines the dye's solubility in various solvents and offers a standardized protocol for its dissolution and application.

Core Understanding of Sulfo-Cyanine5 Azide Solubility

Sulfo-Cyanine5 azide is renowned for its exceptional water solubility, a critical feature attributed to its sulfonate groups.[1][2][3][4][5] This hydrophilicity allows for its direct use in aqueous buffers, which is highly advantageous for labeling sensitive biological molecules like proteins and peptides without the need for organic co-solvents that can induce denaturation.[3][4] While specific quantitative solubility values in buffers such as Phosphate-Buffered Saline (PBS), TRIS, or HEPES are not extensively documented in publicly available literature, its classification as having "very high" water solubility suggests that it readily dissolves in these aqueous systems to concentrations typically required for labeling experiments.[1][2][4] The dye is also reported to be soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[2]

Quantitative Solubility Data

While precise numerical data for buffer-specific solubility is limited, the available information from various suppliers consistently underscores its high aqueous solubility.

| Solvent/Buffer | Reported Solubility | Key Considerations |

| Water | Very High[1][2][4] | Ideal for direct dissolution and use in labeling biomolecules in their native state.[1][3][4][5] |

| DMSO | Soluble[2] | Can be used to prepare concentrated stock solutions. |

| DMF | Soluble[2] | An alternative organic solvent for creating stock solutions. |

| PBS, TRIS, HEPES | High (Inferred) | Due to its high water solubility, it is expected to be readily soluble in common biological buffers. |

Experimental Protocols

General Protocol for Dissolving Sulfo-Cyanine5 Azide

This protocol provides a general guideline for the preparation of Sulfo-Cyanine5 azide solutions for use in labeling reactions.

Materials:

-

Sulfo-Cyanine5 azide powder

-

High-purity water, PBS (pH 7.2-7.4), or other desired aqueous buffer

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Equilibration: Allow the vial of Sulfo-Cyanine5 azide powder to reach room temperature before opening to prevent moisture condensation.

-

Solvent Addition: Add the desired volume of aqueous buffer (e.g., PBS) or water to the vial to achieve the target concentration. For example, to prepare a 10 mM stock solution, add the appropriate volume of solvent based on the amount of dye in the vial.

-

Dissolution: Vortex the vial for 1-2 minutes to ensure complete dissolution of the dye.

-

Centrifugation: Briefly centrifuge the vial to collect the solution at the bottom.

-

Storage: The freshly prepared stock solution can be used immediately. For storage, it is recommended to protect the solution from light and store it at -20°C. Avoid repeated freeze-thaw cycles.

Example Protocol for Protein Labeling with Sulfo-Cyanine5 Azide

This protocol outlines a typical workflow for labeling an alkyne-modified protein with Sulfo-Cyanine5 azide via a copper-catalyzed click reaction (CuAAC).

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., PBS)

-

Sulfo-Cyanine5 azide stock solution (e.g., 10 mM in water)

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution

-

Reducing agent stock solution (e.g., sodium ascorbate)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified protein with the Sulfo-Cyanine5 azide stock solution. The molar ratio of dye to protein may need to be optimized, but a starting point of 10:1 is common.

-

Catalyst Addition: Add the reducing agent to the reaction mixture, followed by the copper(II) sulfate solution. The final concentrations of the catalyst components should be optimized for the specific reaction.

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

-

Purification: Purify the labeled protein from unreacted dye and catalyst using a suitable method, such as size-exclusion chromatography.

-

Characterization: Confirm the successful labeling and determine the degree of labeling using techniques like UV-Vis spectroscopy.

Visualizing the Workflow

The following diagrams illustrate the logical flow of preparing and utilizing Sulfo-Cyanine5 azide in a typical click chemistry application.

References

An In-depth Technical Guide to the Proper Storage and Handling of Sulfo-Cyanine5 Azide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential procedures for the safe storage, handling, and application of Sulfo-Cyanine5 azide (B81097), a water-soluble fluorescent dye crucial for biomolecule labeling through click chemistry. Adherence to these guidelines is paramount to ensure experimental success, maintain reagent integrity, and guarantee laboratory safety.

Product Characteristics and Storage

Sulfo-Cyanine5 azide is a bright, photostable, and highly water-soluble fluorescent probe. Its hydrophilic nature, conferred by sulfonate groups, makes it particularly suitable for labeling delicate biomolecules such as proteins and peptides in aqueous environments without the need for organic co-solvents.[1] The azide functional group allows for its covalent attachment to alkyne-modified biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.

Proper storage is critical to preserve the functionality and extend the shelf-life of Sulfo-Cyanine5 azide. The compound is typically supplied as a dark blue crystalline powder.[2][3]

Table 1: Storage and Stability of Sulfo-Cyanine5 Azide

| Parameter | Recommendation | Source(s) |

| Storage Temperature | -20°C upon receipt.[1][4][5] Can be stored at -80°C for up to 6 months.[6] | [1][4][5][6] |

| Shelf-Life | 12 to 24 months at -20°C in the dark.[4][5] | [4][5] |

| Light Sensitivity | Avoid prolonged exposure to light. Store in the dark.[1][4] | [1][4] |

| Transportation | Can be shipped at ambient temperature for up to 3 weeks.[4] | [4] |

| Reconstituted Solution | Use freshly prepared solutions. If storage is necessary, aliquot and store at -20°C for up to one month or -80°C for up to six months, protected from light.[6] Avoid repeated freeze-thaw cycles. | [6] |

| Form | Supplied as a powder, which is easy to handle and dispense.[2][3][4] | [2][3][4] |

Physicochemical and Spectroscopic Properties

Understanding the quantitative properties of Sulfo-Cyanine5 azide is essential for experimental design, including calculating dye-to-biomolecule ratios and configuring fluorescence detection instrumentation.

Table 2: Quantitative Properties of Sulfo-Cyanine5 Azide

| Property | Value | Source(s) |

| Molecular Weight | ~746.87 g/mol (as sodium salt); ~833.01 g/mol (as free acid) | [2][5] |

| Excitation Maximum (λabs) | 646 - 647 nm | [4][5] |

| Emission Maximum (λem) | 662 - 663 nm | [4][5] |

| Molar Extinction Coefficient (ε) | ~271,000 L·mol-1·cm-1 | [4] |

| Fluorescence Quantum Yield | 0.28 | [4] |

| Solubility | Very high in water; soluble in DMSO and DMF.[2][7] | [2][7] |

| Purity | ≥ 95% (as determined by HPLC-MS and 1H NMR) | [2] |

Safety and Handling

While specific safety data for Sulfo-Cyanine5 azide is not extensively published, data from closely related azide-containing fluorescent dyes provide essential safety guidelines. Organic azides can be hazardous, and appropriate precautions must be taken.

Table 3: Safety and Handling Precautions

| Precaution Category | Guideline |

| Personal Protective Equipment (PPE) | Wear a lab coat, safety glasses with side shields, and impervious gloves. |

| Engineering Controls | Use in a well-ventilated area. |

| Handling | Avoid dust formation. Do not breathe dust, vapors, mist, or gas. Avoid prolonged or repeated exposure. |

| First Aid (Eyes) | Immediately flush with plenty of water for at least 15 minutes, separating eyelids with fingers. Seek medical advice. |

| First Aid (Skin) | Wash off with soap and plenty of water. Seek medical advice if symptoms arise. |

| First Aid (Ingestion) | Wash out mouth with water if the person is conscious. Do not induce vomiting. Seek medical advice. |

| First Aid (Inhalation) | Move to fresh air. If not breathing, give artificial respiration. Seek medical advice. |

| Spill Cleanup | Absorb spill with inert material. Collect and dispose of all waste in accordance with applicable regulations. |

| Disposal | Dispose of waste in accordance with local, state, and federal regulations. |

Experimental Protocols

The primary application of Sulfo-Cyanine5 azide is the fluorescent labeling of alkyne-modified biomolecules via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Below is a detailed protocol for a typical labeling reaction.

Reagent Preparation

-

Sulfo-Cyanine5 Azide Stock Solution: Prepare a 10 mM stock solution in anhydrous DMSO or water.

-

Alkyne-Modified Biomolecule: Dissolve the alkyne-modified protein or oligonucleotide in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-10 mg/mL.

-

Copper(II) Sulfate (CuSO4) Stock Solution: Prepare a 20 mM stock solution in deionized water.

-

Ligand (e.g., THPTA or TBTA) Stock Solution: Prepare a 100 mM stock solution of Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or a 10 mM stock solution of Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) in 55% aqueous DMSO.

-

Reducing Agent (Sodium Ascorbate) Stock Solution: Prepare a 300 mM stock solution in deionized water. This solution is prone to oxidation and must be prepared fresh before each use.

Labeling Protocol (CuAAC)

This protocol is a general guideline and may require optimization for specific biomolecules.

-

In a microcentrifuge tube, combine the following reagents in order:

-

Alkyne-modified biomolecule solution.

-

PBS buffer to adjust the final volume.

-

Sulfo-Cyanine5 azide stock solution (a 3-10 fold molar excess over the biomolecule is a good starting point).

-

-

Vortex the mixture gently.

-

Add the ligand stock solution. The final concentration of the ligand should be in a 5:1 molar ratio to the copper sulfate.

-

Add the CuSO4 stock solution. The final concentration can range from 50 µM to 250 µM.

-

Vortex the mixture gently.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate (B8700270) stock solution. The final concentration should be around 5 mM.

-

Protect the reaction mixture from light and incubate at room temperature for 30 minutes to 2 hours. Longer incubation times may improve labeling efficiency.

Purification of the Labeled Conjugate

Removal of unreacted dye is crucial for downstream applications.

-

Size-Exclusion Chromatography (SEC) / Gel Filtration: This is a common method for separating the larger labeled biomolecule from the smaller, unreacted dye molecules.

-

Equilibrate a suitable SEC column (e.g., Sephadex G-25) with PBS.

-

Load the reaction mixture onto the column.

-

Elute with PBS and collect the fractions containing the fluorescently labeled biomolecule.

-

-

Dialysis: For larger sample volumes, dialysis against PBS can be used to remove the free dye.

-

Precipitation: For oligonucleotides and DNA, precipitation with acetone (B3395972) or ethanol (B145695) can be effective.

Visualizations

Chemical Structure and Reaction Principle

Caption: The principle of labeling with Sulfo-Cyanine5 azide via CuAAC.

Experimental Workflow for Biomolecule Labeling

Caption: A typical workflow for labeling biomolecules using Sulfo-Cyanine5 azide.

Troubleshooting Decision Tree

Caption: A decision tree for troubleshooting low labeling efficiency.

References

- 1. docs.aatbio.com [docs.aatbio.com]

- 2. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 3. Site-specific protein labeling using PRIME and chelation-assisted click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fp.vectorlabs.com [fp.vectorlabs.com]

- 5. docs.aatbio.com [docs.aatbio.com]

- 6. interchim.fr [interchim.fr]

- 7. docs.aatbio.com [docs.aatbio.com]

Sulfo-Cyanine5 azide molecular weight and formula

An In-depth Technical Guide to Sulfo-Cyanine5 Azide (B81097)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties and applications of Sulfo-Cyanine5 azide, a water-soluble fluorescent dye widely utilized in biological research for the labeling and detection of biomolecules.

Core Properties of Sulfo-Cyanine5 Azide

Sulfo-Cyanine5 azide is a bright, photostable, and water-soluble fluorescent probe. Its azide functional group allows for its covalent attachment to biomolecules via "click chemistry," a set of highly efficient and specific reactions. The sulfonated nature of the dye enhances its water solubility, making it particularly suitable for labeling proteins and other biological macromolecules in aqueous environments without the need for organic co-solvents, which can be detrimental to protein structure and function.

The molecular weight and formula of Sulfo-Cyanine5 azide can vary depending on the salt form and the specific chemical structure provided by different manufacturers. Below is a summary of the quantitative data reported by various suppliers.

Data Presentation: Molecular Weight and Formula

| Supplier | Molecular Weight ( g/mol ) | Molecular Formula | Salt Form |

| Lumiprobe[1] | 762.98 | C35H43N6KO7S2 | Potassium |

| Fisher Scientific[2] | 762.98 | C35H43N6KO7S2 | Potassium |

| Lumiprobe[3] | 746.87 | C35H43N6NaO7S2 | Sodium |

| Santa Cruz Biotechnology[] | 833.01 | C37H48N6O10S3 | Not Specified |

| MedchemExpress[5] | 738.92 | C36H46N6O7S | Not Specified |

Note: Researchers should always refer to the certificate of analysis provided by the supplier for the lot-specific molecular weight and formula.

Experimental Applications and Protocols

Sulfo-Cyanine5 azide is primarily employed in bioorthogonal labeling experiments through click chemistry. The two main types of click chemistry reactions involving azides are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient reaction between an azide and a terminal alkyne, catalyzed by copper(I) ions. This reaction is widely used for labeling proteins, nucleic acids, and other biomolecules that have been functionalized with a terminal alkyne.

Experimental Protocol: Labeling of an Alkyne-Modified Protein with Sulfo-Cyanine5 Azide

This protocol is a general guideline and may require optimization for specific proteins and applications.

Materials:

-

Alkyne-modified protein in a copper-free buffer (e.g., PBS, HEPES)

-

Sulfo-Cyanine5 azide

-

Copper(II) sulfate (B86663) (CuSO4)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper(I)-stabilizing ligand

-

Sodium ascorbate (B8700270) (freshly prepared)

-

Degassing equipment (optional, but recommended)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of Sulfo-Cyanine5 azide in anhydrous DMSO or water.

-

Prepare a 20 mM stock solution of CuSO4 in water.

-

Prepare a 100 mM stock solution of THPTA or TBTA in water or DMSO.

-

Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh for each experiment.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified protein with a suitable buffer to the desired final concentration.

-

Add the Sulfo-Cyanine5 azide stock solution to the protein solution. The molar ratio of dye to protein may need to be optimized, but a 5-10 fold molar excess of the dye is a common starting point.

-

Prepare a premix of CuSO4 and the stabilizing ligand. For example, mix the CuSO4 stock solution with the THPTA stock solution in a 1:5 molar ratio.

-

Add the CuSO4/ligand premix to the protein-dye mixture.

-

To initiate the reaction, add the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be in the millimolar range (e.g., 1-5 mM).

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can also be performed at 4°C for a longer duration (e.g., overnight) for sensitive proteins. Protect the reaction from light.

-

-

Purification:

-

Remove the unreacted dye and other small molecules from the labeled protein using size exclusion chromatography, dialysis, or spin filtration.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, DIFO, BCN) instead of a terminal alkyne. The ring strain of the cyclooctyne allows the reaction to proceed rapidly without the need for a catalyst, making it ideal for live-cell imaging and in vivo applications where copper toxicity is a concern.

Experimental Protocol: Live-Cell Labeling with Sulfo-Cyanine5 Azide

This protocol describes the labeling of cells that have been metabolically engineered to express azide groups on their cell surface glycans.

Materials:

-

Cells cultured with an azide-modified sugar (e.g., Ac4ManNAz) to introduce azides into cell surface glycans.

-

Sulfo-Cyanine5 azide.

-

Phosphate-buffered saline (PBS) or other suitable cell culture medium.

Procedure:

-

Cell Preparation:

-

Culture cells in the presence of an appropriate azide-modified monosaccharide for 24-72 hours to allow for metabolic incorporation into cell surface glycans.

-

Gently wash the cells with warm PBS to remove any unincorporated azide-modified sugars.

-

-

Labeling Reaction:

-

Prepare a working solution of a cyclooctyne-functionalized Sulfo-Cyanine5 derivative (e.g., Sulfo-Cyanine5-DBCO) in a serum-free cell culture medium or PBS. The optimal concentration should be determined empirically but typically ranges from 5 to 50 µM.

-

Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C.

-

-

Washing and Imaging:

-

Gently wash the cells three times with warm PBS to remove the unreacted dye.

-

The cells are now labeled and ready for imaging using a fluorescence microscope with appropriate filters for the Cy5 dye.

-

Visualizations

Experimental Workflow: Protein Labeling via CuAAC

Caption: Workflow for labeling an alkyne-modified protein with Sulfo-Cyanine5 azide via CuAAC.

Experimental Workflow: Live-Cell Labeling via SPAAC

Caption: Workflow for live-cell labeling using Sulfo-Cyanine5-cyclooctyne and SPAAC.

References

A Technical Guide to Water-Soluble Cyanine Dyes: Core Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key properties of water-soluble cyanine (B1664457) dyes, tailored for researchers, scientists, and professionals in drug development. This document delves into their fundamental characteristics, experimental protocols for their evaluation, and their application in critical biological research techniques.

Core Properties of Water-Soluble Cyanine Dyes

Cyanine dyes are a class of synthetic dyes belonging to the polymethine group.[1] Their structure is characterized by two nitrogen-containing heterocyclic nuclei joined by a polymethine chain.[1][2] The length and composition of this chain, along with the nature of the heterocyclic groups, determine the dye's specific photophysical properties.[3][4] For applications in aqueous biological environments, cyanine dyes are often functionalized with sulfonate groups, which significantly enhances their water solubility and reduces aggregation.[1][4]

Key characteristics of water-soluble cyanine dyes include:

-

High Molar Extinction Coefficients: Cyanine dyes exhibit exceptionally high molar absorptivity, often exceeding 150,000 M⁻¹cm⁻¹, which contributes to their intense brightness.[5]

-

Tunable Absorption and Emission Spectra: The absorption and emission wavelengths of cyanine dyes can be precisely tuned by modifying the length of the polymethine bridge; longer chains result in absorption and emission at longer wavelengths, extending into the near-infrared (NIR) region.[2][3]

-

Moderate to High Fluorescence Quantum Yields: While their quantum yields can be influenced by the molecular environment, they generally offer bright fluorescence emission.[5][6]

-

Photostability: Many cyanine dyes exhibit good resistance to photobleaching, making them suitable for long-term imaging experiments.[4]

-

Biocompatibility: Water-soluble formulations of cyanine dyes generally show low toxicity, enabling their use in live-cell and in-vivo studies.

These properties make water-soluble cyanine dyes invaluable tools for a wide range of biomedical applications, including fluorescence microscopy, flow cytometry, DNA sequencing, immunoassays, and in-vivo imaging.[3]

Quantitative Photophysical Properties

The following tables summarize the key photophysical properties of commonly used water-soluble cyanine dyes. These values can vary depending on the solvent, pH, and conjugation to biomolecules.

| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |

| Cy3 | ~550 | ~570 | ~150,000 | ~0.15 - 0.3 |

| Sulfo-Cy3 | ~554 | ~568 | ~150,000 | ~0.1 |

| Cy5 | ~650 | ~670 | ~250,000 | ~0.2 - 0.3 |

| Sulfo-Cy5 | ~646 | ~662 | ~250,000 | ~0.2 |

| Cy7 | ~750 | ~776 | ~250,000 | ~0.1 - 0.3 |

| Sulfo-Cy7 | ~750 | ~773 | ~199,000 | ~0.13 |

Table 1: Photophysical Properties of Common Water-Soluble Cyanine Dyes. Data compiled from multiple sources.[5][7] Note that quantum yields are particularly sensitive to the local environment.

Experimental Protocols

Accurate characterization of the photophysical properties of cyanine dyes is crucial for their effective application. The following sections detail standard experimental protocols for measuring key parameters.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a given wavelength. It is determined using the Beer-Lambert law, A = εlc, where A is the absorbance, l is the path length of the cuvette in cm, and c is the molar concentration of the dye.[8]

Methodology:

-

Prepare a Stock Solution: Accurately weigh a small amount of the cyanine dye and dissolve it in a known volume of an appropriate solvent (e.g., anhydrous DMSO for non-sulfonated dyes, or deionized water for sulfonated dyes) to create a concentrated stock solution.[9]

-

Prepare Serial Dilutions: Perform a series of accurate dilutions of the stock solution to obtain a range of concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the dye's maximum absorption wavelength (λmax). Use the same solvent as a blank reference.

-

Plot and Calculate: Plot the absorbance values against the corresponding molar concentrations. The data should form a straight line passing through the origin. The slope of this line is the molar extinction coefficient (ε).[9]

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[10] It is often determined by a relative method, comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[1]

Methodology:

-

Select a Standard: Choose a fluorescence standard with a known quantum yield and with absorption and emission spectra that overlap with the cyanine dye under investigation. For far-red emitting dyes, standards like Nile Blue can be used.[11]

-

Prepare Solutions: Prepare dilute solutions of both the cyanine dye and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

-

Measure Absorption and Fluorescence Spectra:

-

Measure the UV-Vis absorption spectra of both the sample and the standard.

-

Using a fluorometer, measure the fluorescence emission spectra of both the sample and the standard, exciting both at the same wavelength.

-

-

Calculate Quantum Yield: The quantum yield of the sample (Φf_sample) can be calculated using the following equation:

Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

Where:

-

Φf_std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Visualizing Workflows and Pathways

Water-soluble cyanine dyes are integral to many advanced biological research techniques. The following diagrams, generated using the DOT language, illustrate two common experimental workflows.

Förster Resonance Energy Transfer (FRET) Experimental Workflow

FRET is a mechanism describing energy transfer between two light-sensitive molecules.[12] A donor chromophore, in its excited state, may transfer energy to an acceptor chromophore through non-radiative dipole-dipole coupling.[12] This technique is highly sensitive to the distance between the donor and acceptor molecules, making it a powerful tool for studying molecular interactions.[12][13] Cy3 and Cy5 are a popular FRET pair.[13]

Caption: A generalized workflow for a FRET experiment using a donor-acceptor pair like Cy3 and Cy5.

In-Vivo Imaging with Antibody-Conjugated Cyanine Dyes

Near-infrared (NIR) cyanine dyes, such as Cy7, are extensively used for in-vivo imaging due to the reduced autofluorescence and deeper tissue penetration of NIR light.[14][15] Conjugating these dyes to antibodies allows for targeted imaging of specific cell types or tissues.[16]

Caption: A typical workflow for in-vivo targeted imaging using a Cy7-labeled antibody.

Targeted Signaling Pathway Visualization

The use of cyanine dye-labeled antibodies in in-vivo imaging can be extended to visualize and study specific signaling pathways. For instance, an antibody targeting a cell surface receptor involved in a signaling cascade can be labeled with a NIR cyanine dye to monitor tumor growth and response to therapy.

Caption: Visualization of a targeted signaling pathway using a Cy7-labeled antibody.

References

- 1. Cyanine dyes as ratiometric fluorescence standards for the far-red spectral region - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 2. Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lumiprobe.com [lumiprobe.com]

- 4. interchim.fr [interchim.fr]

- 5. Reactive Cyanines | AAT Bioquest [aatbio.com]

- 6. researchgate.net [researchgate.net]

- 7. glenresearch.com [glenresearch.com]

- 8. How to Measure the Extinction Coefficient of a Fluorescent Protein | MtoZ Biolabs [mtoz-biolabs.com]

- 9. researchgate.net [researchgate.net]

- 10. Making sure you're not a bot! [opus4.kobv.de]

- 11. royalsocietypublishing.org [royalsocietypublishing.org]

- 12. Rational Design and Evaluation of FRET Experiments to Measure Protein Proximities in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. agilent.com [agilent.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Tumor labeling in vivo using cyanine-conjugated monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

Click Chemistry for Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Click chemistry has emerged as a transformative methodology in chemical biology, offering a suite of reactions that are highly efficient, specific, and biocompatible.[1] This guide provides a comprehensive overview of the core principles of click chemistry, with a focus on its application in bioconjugation for researchers, scientists, and professionals in drug development. We will delve into the two primary forms of the azide-alkyne cycloaddition—the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—offering a comparative analysis of their kinetics, stability, and experimental protocols.[2][3]

Core Principles of Bioorthogonal Click Chemistry

The foundation of click chemistry lies in the concept of bioorthogonality, which describes chemical reactions that can occur in living systems without interfering with native biochemical processes.[4][5] The reacting partners in a bioorthogonal reaction are selective for each other and remain inert to the vast array of functional groups present in biological molecules.[6] This remarkable specificity allows for the precise chemical modification of biomolecules in their native environments.[7]

The most prominent click reaction, the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne, forms a stable triazole linkage.[3] While the uncatalyzed reaction requires high temperatures, the development of catalyzed and strain-promoted versions has enabled its widespread use in bioconjugation.[3][8]

Comparative Analysis of CuAAC and SPAAC

The choice between CuAAC and SPAAC is a critical decision in designing a bioconjugation experiment, with trade-offs between reaction speed and biocompatibility.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction utilizes a copper(I) catalyst to dramatically accelerate the reaction between a terminal alkyne and an azide, resulting in the exclusive formation of the 1,4-disubstituted triazole.[1] CuAAC is known for its high yields and robust nature, tolerating a wide range of functional groups and aqueous environments.[9] However, the potential cytotoxicity of the copper catalyst can be a limitation for in vivo applications.[2]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To address the toxicity concerns of CuAAC, SPAAC was developed as a copper-free alternative.[10] This reaction employs a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), which readily reacts with an azide due to the release of ring strain.[3] The absence of a metal catalyst makes SPAAC highly biocompatible and ideal for live-cell imaging and in vivo studies.[10] Generally, SPAAC reactions are slower than their copper-catalyzed counterparts.[10]

Below is a quantitative comparison of the two methods:

Table 1: Quantitative Comparison of CuAAC and SPAAC

| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst | Copper(I) | None |

| Biocompatibility | Lower, due to potential copper cytotoxicity | High, metal-free |

| Reaction Kinetics (Second-Order Rate Constant) | 10² - 10³ M⁻¹s⁻¹ | 10⁻³ - 1 M⁻¹s⁻¹ (dependent on cyclooctyne) |

| Alkyne Reactant | Terminal alkynes | Strained cyclooctynes (e.g., DBCO, BCN) |

| Reagent Size | Smaller alkyne reagents | Bulkier cyclooctyne reagents |

| Typical Yields | >90% | >85% |

| Side Reactions | Potential for oxidative damage to biomolecules | Some cyclooctynes may exhibit off-target reactivity with thiols |

Table 2: Stability of Bioconjugation Linkages

| Linkage Type | Stability to Hydrolysis (pH 7.4) | Stability in Serum/Plasma | Stability to Reducing Agents (e.g., DTT) |

| 1,2,3-Triazole (from Click Chemistry) | Highly Stable | Highly Stable | Highly Stable |

| Amide | Highly Stable | Generally Stable | Highly Stable |

| Ester | Prone to Hydrolysis | Rapidly Cleaved by Esterases | Stable |

| Disulfide | Stable | Cleaved by Thiols | Readily Cleaved |

| Hydrazone | pH-dependent Hydrolysis | Variable | Stable |

Experimental Protocols

Detailed methodologies for key bioconjugation applications using click chemistry are provided below.

Protocol 1: Antibody-Drug Conjugate (ADC) Preparation via SPAAC[11]

This protocol describes the conjugation of a drug-linker containing a dibenzoazacyclooctyne (DBCO) group to an azide-functionalized antibody.

Materials:

-

Azide-conjugated antibody

-

DBCO-conjugated drug-linker

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Desalting column

-

Ultracentrifugal filter (50 kDa MWCO)

Procedure:

-

Perform a buffer exchange of the purified azide-conjugated antibody into PBS (pH 7.4) using a desalting column.

-

Prepare a stock solution of the DBCO-conjugated drug-linker in DMSO.

-

In a reaction tube, combine the azide-conjugated antibody with the DBCO-drug linker. A typical molar ratio is 1:5 to 1:10 (antibody:drug-linker). The final DMSO concentration should be kept below 10% to maintain antibody stability.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

Remove excess, unreacted drug-linker using a desalting column equilibrated with PBS.

-

Concentrate the resulting ADC using an ultracentrifugal filter.

-

Analyze the ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

Protocol 2: DNA and Oligonucleotide Labeling via CuAAC[12][13]

This protocol outlines the labeling of an alkyne-modified oligonucleotide with an azide-containing fluorescent dye.

Materials:

-

Alkyne-modified oligonucleotide

-

Azide-functionalized fluorescent dye

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

-

Sodium ascorbate (B8700270)

-

Triethylammonium (B8662869) acetate (B1210297) buffer (pH 7.0)

-

DMSO

-

Reagents for purification (e.g., ethanol (B145695), sodium acetate for precipitation, or HPLC system)

Procedure:

-

Prepare the following stock solutions: 100 mM CuSO₄ in water, 200 mM THPTA in water, and 100 mM sodium ascorbate in water (prepare fresh). Dissolve the azide-dye in DMSO.

-

In a microcentrifuge tube, dissolve the alkyne-modified oligonucleotide in water.

-

Add triethylammonium acetate buffer to a final concentration of 0.1 M.

-

Add the azide-dye solution to the oligonucleotide solution. A molar excess of the dye (e.g., 2-5 equivalents) is typically used.

-

Prepare the Cu(I)-THPTA catalyst by mixing CuSO₄ and THPTA in a 1:2 molar ratio. Let it stand for a few minutes.

-

Add the Cu(I)-THPTA complex to the reaction mixture (typically to a final copper concentration of 1 mM).

-

Initiate the reaction by adding sodium ascorbate (typically to a final concentration of 5 mM).

-

Incubate the reaction at room temperature for 1-2 hours, protected from light.

-

Purify the labeled oligonucleotide using ethanol precipitation, size-exclusion chromatography, or HPLC.

Protocol 3: Cell Surface Protein Labeling via SPAAC[14][15]

This protocol describes the labeling of cell surface proteins that have been metabolically engineered to incorporate an azide-containing sugar.

Materials:

-

Cells with azide-labeled surface glycans

-

DBCO-functionalized fluorescent dye

-

PBS or cell culture medium without serum

-

Flow cytometer or fluorescence microscope

Procedure:

-

Culture cells and induce the incorporation of the azide-modified sugar (e.g., Ac₄ManNAz) into cell surface glycans according to established protocols.

-

Wash the cells twice with cold PBS or serum-free medium to remove unincorporated sugar.

-

Prepare a solution of the DBCO-functionalized dye in PBS or serum-free medium at the desired final concentration (typically 1-10 µM).

-

Add the dye solution to the cells and incubate for 30-60 minutes at 37°C or on ice, protected from light.

-

Wash the cells three times with cold PBS to remove unbound dye.

-

The cells are now ready for analysis by flow cytometry or imaging by fluorescence microscopy.

Protocol 4: Protein Enrichment for Proteomics via CuAAC[16][17]

This protocol details the enrichment of a specific class of proteins that have been labeled with an azide or alkyne handle for subsequent mass spectrometry analysis.

Materials:

-

Cell or tissue lysate containing azide- or alkyne-labeled proteins

-

Biotin-alkyne or biotin-azide capture reagent

-

CuSO₄

-

THPTA ligand

-

Sodium ascorbate

-

Lysis buffer (e.g., RIPA buffer)

-

Streptavidin-agarose beads

-

Wash buffers (containing detergents like SDS)

-

Elution buffer

-

Reagents for protein digestion (e.g., trypsin)

Procedure:

-

Lyse cells or tissues containing the labeled proteins of interest in a suitable lysis buffer containing protease inhibitors.

-

To the lysate, add the biotin-alkyne/azide capture reagent, the pre-mixed Cu(I)-THPTA catalyst, and sodium ascorbate.

-

Incubate the click reaction for 1-2 hours at room temperature.

-

Add streptavidin-agarose beads to the reaction mixture and incubate for 1 hour at room temperature with rotation to capture the biotinylated proteins.

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins. This may include high-salt buffers and buffers containing detergents.

-

Elute the enriched proteins from the beads using an appropriate elution buffer (e.g., containing biotin (B1667282) or by boiling in SDS-PAGE sample buffer).

-

The enriched proteins can then be subjected to in-gel or in-solution digestion with trypsin for subsequent analysis by mass spectrometry.

Visualizations of Workflows and Pathways

The following diagrams, generated using the Graphviz DOT language, illustrate key concepts and workflows in click chemistry for bioconjugation.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 5. chempep.com [chempep.com]

- 6. Bioorthogonal Chemistry—A Covalent Strategy for the Study of Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. escholarship.org [escholarship.org]

- 8. researchgate.net [researchgate.net]

- 9. interchim.fr [interchim.fr]

- 10. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

Applications of Fluorescent Azides in Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the applications of fluorescent azides in modern biological research and drug development. Fluorescent azides are indispensable tools for the precise labeling and visualization of biomolecules in their native environments. Their utility stems from the bioorthogonal nature of the azide (B81097) group, which allows for highly specific chemical reactions within complex biological systems without interfering with endogenous processes. This guide will delve into the core labeling chemistries, provide detailed experimental protocols, and present quantitative data for a range of commercially available fluorescent azide probes.

Core Principles of Fluorescent Azide Labeling

The power of fluorescent azides lies in their ability to participate in highly selective and efficient bioorthogonal reactions. These reactions enable the covalent attachment of a fluorescent reporter to a target biomolecule that has been metabolically, enzymatically, or chemically functionalized with a complementary reactive group. The most prominent of these reactions are the "click chemistry" reactions—Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—and the Staudinger Ligation.

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole linkage between an azide and a terminal alkyne, catalyzed by a copper(I) species. CuAAC is known for its high efficiency and rapid reaction rates.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of the copper catalyst in live-cell imaging, SPAAC utilizes a strained cyclooctyne (B158145) that reacts spontaneously with an azide without the need for a metal catalyst. While generally slower than CuAAC, SPAAC is highly bioorthogonal and ideal for in vivo applications.

-

Staudinger Ligation: This reaction occurs between an azide and a triarylphosphine, forming a stable amide bond. Like SPAAC, it is a copper-free reaction suitable for live-cell studies.

Commercially Available Fluorescent Azide Probes

A wide array of fluorescent azides are commercially available, spanning the visible and near-infrared spectrum. The choice of the probe depends on the specific application, the instrumentation available, and the desired photophysical properties.

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |

| Blue Emitting | ||||

| 3-Azido-7-hydroxycoumarin | 404 | 477 | ~18,000 | - |

| AF 343 (Coumarin)-X-azide | ~343 | ~442 | ~18,000 | ~0.63 |

| Green Emitting | ||||

| AF 488 azide | 495 | 519 | ~71,000 | ~0.92 |

| 5-FAM-Azide | 492 | 517 | ~83,000 | ~0.90 |

| Orange/Red Emitting | ||||

| 5-TAMRA-Azide | 544 | 576 | ~89,000 | ~0.10 |

| AF 594 azide | 590 | 617 | ~73,000 | ~0.66 |

| ROX azide, 5-isomer | 570 | 601 | ~82,000 | ~0.70 |

| Far-Red/Near-Infrared Emitting | ||||

| AF 647 azide | 650 | 668 | ~239,000 | ~0.33 |

| Cy5-Azide | ~649 | ~670 | ~250,000 | ~0.28 |

Note: Photophysical properties can vary depending on the solvent and conjugation state. Data is compiled from various commercial and literature sources.

Experimental Protocols

Metabolic Labeling of Cellular Proteins with Azidohomoalanine (AHA)

This protocol describes the incorporation of the methionine analog, L-azidohomoalanine (AHA), into newly synthesized proteins in cultured mammalian cells.

Materials:

-